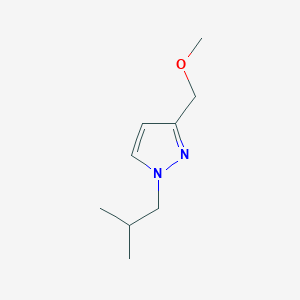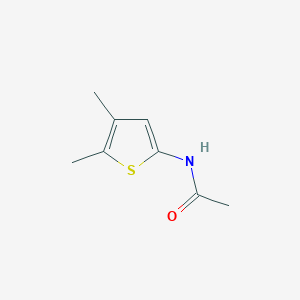
1-isobutyl-3-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(methoxymethyl)-1H-pyrazole, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMP is a pyrazole derivative that has been synthesized through various methods, and its unique structure has enabled it to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole is not fully understood, but it is believed to modulate the activity of the dopamine system by inhibiting the reuptake of dopamine and increasing the release of dopamine in certain brain regions. This leads to an increase in dopamine signaling, which is thought to be responsible for the observed effects of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole on behavior and cognition.
Biochemical and Physiological Effects:
1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. In animal models, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to reduce drug-seeking behavior, increase locomotor activity, and improve cognitive function. 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has also been shown to have anxiolytic and antidepressant effects, and it can modulate the activity of the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
1-isobutyl-3-(methoxymethyl)-1H-pyrazole has several advantages for lab experiments, including its ability to modulate the activity of the dopamine system, its anxiolytic and antidepressant effects, and its potential as a drug candidate for the treatment of addiction. However, there are also limitations to using 1-isobutyl-3-(methoxymethyl)-1H-pyrazole in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-isobutyl-3-(methoxymethyl)-1H-pyrazole, including further studies on its mechanism of action, its potential as a drug candidate for the treatment of addiction, and its effects on behavior and cognition. Additionally, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole could be studied in combination with other compounds to explore potential synergistic effects. Finally, further research is needed to fully understand the potential toxicity of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole and its effects on different organ systems.
In conclusion, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and ability to modulate the activity of the dopamine system have enabled it to exhibit interesting biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole.
Méthodes De Synthèse
1-isobutyl-3-(methoxymethyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 1,3-dimethyl-2-nitrobenzene with isobutylamine and formaldehyde, followed by catalytic hydrogenation to yield 1-isobutyl-3-(methoxymethyl)-1H-pyrazole. Another method involves the reaction of 1,3-dimethyl-2-nitrobenzene with isobutyraldehyde and methanol in the presence of sodium methoxide to yield 1-isobutyl-3-(methoxymethyl)-1H-pyrazole. These methods have been optimized to increase the yield and purity of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to modulate the activity of the dopamine system, which is involved in reward and motivation. 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been studied as a potential drug candidate for the treatment of addiction, as it can reduce drug-seeking behavior in animal models. In toxicology, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been used as a tool to study the effects of dopamine on behavior and cognition.
Propriétés
IUPAC Name |
3-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)6-11-5-4-9(10-11)7-12-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNATVPSJBLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)

![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)


![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine](/img/structure/B2462894.png)





